molecular formula C18H13N3O2S B2832154 (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one CAS No. 405905-08-0

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one

Cat. No. B2832154
CAS RN: 405905-08-0
M. Wt: 335.38
InChI Key: CBSVDAJRYPIVAI-JMIUGGIZSA-N
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Description

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a member of the indenone family of compounds and has been found to possess a range of biochemical and physiological effects. In

Scientific Research Applications

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one has been found to have a range of potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways in the body. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one is its potential for use in a variety of lab experiments. Its diverse range of biological effects makes it a valuable tool for studying various disease processes. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on (Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential as a new antibiotic. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which could lead to the development of new therapeutic agents.

Synthesis Methods

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one can be synthesized using a variety of methods. One such method involves the reaction of 2-aminobenzothiazole with 3-hydroxy-1H-inden-1-one in the presence of a suitable reagent such as acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.

properties

IUPAC Name

2-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-10(15-16(22)11-6-2-3-7-12(11)17(15)23)20-21-18-19-13-8-4-5-9-14(13)24-18/h2-9,22H,1H3,(H,19,21)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSVDAJRYPIVAI-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC2=CC=CC=C2S1)C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC2=CC=CC=C2S1)/C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one

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